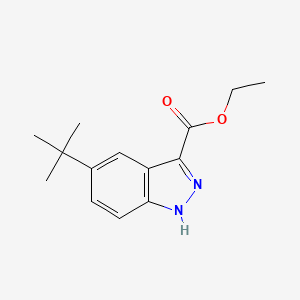
Ethyl 5-(tert-butyl)-1H-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(tert-butyl)-1H-indazole-3-carboxylate is an organic compound that belongs to the class of indazole derivatives Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound features an ethyl ester group at the 3-position and a tert-butyl group at the 5-position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(tert-butyl)-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(tert-butyl)-1H-indazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction parameters, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(tert-butyl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring, particularly at the 3-position, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: 5-(tert-butyl)-1H-indazole-3-carboxylic acid
Reduction: 5-(tert-butyl)-1H-indazole-3-methanol
Substitution: Various substituted indazole derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 5-(tert-butyl)-1H-indazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 5-(tert-butyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of specific kinases or interact with G-protein coupled receptors, thereby affecting signal transduction pathways .
Comparison with Similar Compounds
Ethyl 5-(tert-butyl)-1H-indazole-3-carboxylate can be compared with other indazole derivatives such as:
- 5-(tert-butyl)-1H-indazole-3-carboxylic acid
- 5-(tert-butyl)-1H-indazole-3-methanol
- Ethyl 1H-indazole-3-carboxylate
Uniqueness
The presence of both the ethyl ester and tert-butyl groups in this compound imparts unique chemical and physical properties, making it distinct from other similar compounds. These structural features can influence its reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
ethyl 5-tert-butyl-1H-indazole-3-carboxylate |
InChI |
InChI=1S/C14H18N2O2/c1-5-18-13(17)12-10-8-9(14(2,3)4)6-7-11(10)15-16-12/h6-8H,5H2,1-4H3,(H,15,16) |
InChI Key |
OMELFXOZPWJKJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















